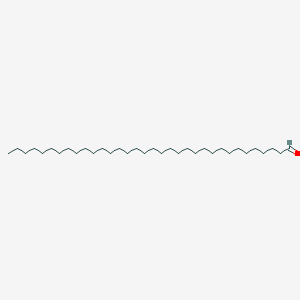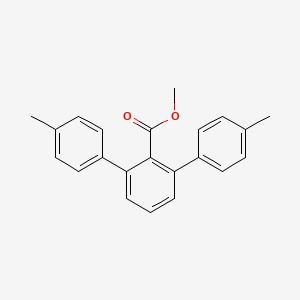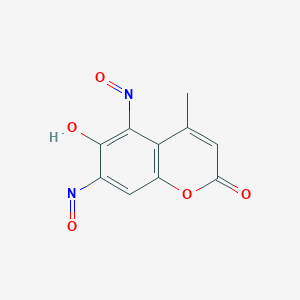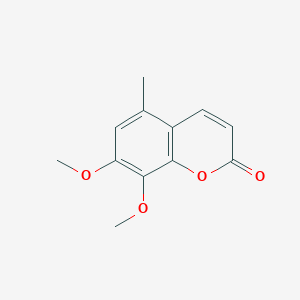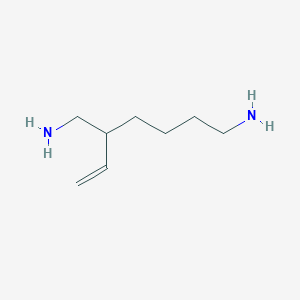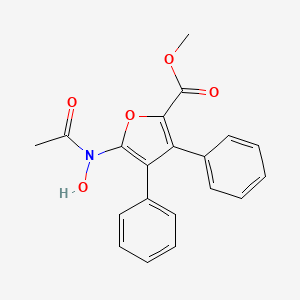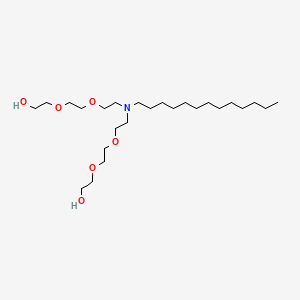
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol is a complex organic compound characterized by its unique structure, which includes multiple ether and alcohol functional groups
Preparation Methods
The synthesis of 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of cellular processes and interactions. In medicine, it has potential applications in drug development and delivery systems. Industrially, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol include other polyether and polyalcohol compounds. These compounds share some structural similarities but differ in their specific functional groups and chain lengths. The unique combination of ether and alcohol groups in this compound distinguishes it from other similar compounds, providing it with unique chemical and physical properties.
Properties
CAS No. |
140615-75-4 |
|---|---|
Molecular Formula |
C25H53NO6 |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-tridecylamino]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H53NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(14-18-29-22-24-31-20-16-27)15-19-30-23-25-32-21-17-28/h27-28H,2-25H2,1H3 |
InChI Key |
TZELTIHDQSYCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CCOCCOCCO)CCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


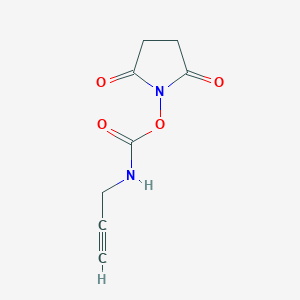
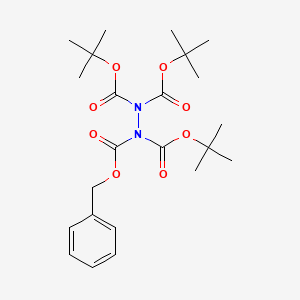
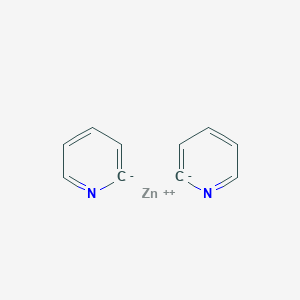
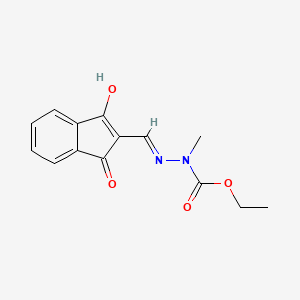
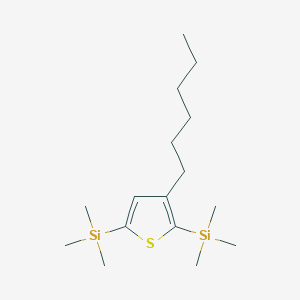
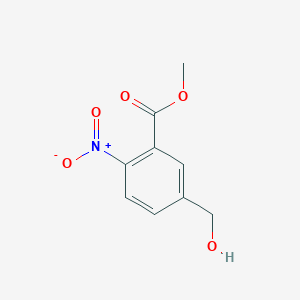
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
